![molecular formula C12H9BrN2O4S B2435265 5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide CAS No. 391229-74-6](/img/structure/B2435265.png)
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including lithiation and bromination reactions . The specific synthesis process for “5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide” is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of “5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide” is C12H9BrN2O4S . Its average mass is 357.180 Da and its monoisotopic mass is 355.946625 Da .Scientific Research Applications
Organic Synthesis and Protodeboronation
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide: can serve as a valuable building block in organic synthesis. While alkyl boronic esters are commonly functionalized through deboronation, protodeboronation remains less explored. However, recent research has demonstrated catalytic protodeboronation of alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic chemistry.
Hydromethylation of Alkenes
The same catalytic protodeboronation process mentioned above allows for formal anti-Markovnikov alkene hydromethylation. By pairing the protocol with a Matteson–CH₂–homologation, researchers can achieve this valuable transformation. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Biological Potential and Anti-Inflammatory Activity
Indole derivatives, including compounds related to our target molecule, have shown interesting biological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic effects, along with a low ulcerogenic index .
Total Synthesis of Natural Products
Researchers have leveraged protodeboronation in the formal total synthesis of specific natural products. Notably, δ-®-coniceine and indolizidine 209B have been synthesized using this methodology .
Vibrational Spectroscopy Studies
While not directly an application, vibrational spectroscopy studies (such as infrared and Raman spectroscopy) can provide insights into the molecular structure and interactions of our compound. These techniques help elucidate its behavior in different environments .
Boron Reagents in Suzuki–Miyaura Coupling
Considering the boron atom in the compound, it’s worth noting that Suzuki–Miyaura cross-coupling reactions extensively use boron reagents. This reaction is a powerful tool for carbon–carbon bond formation, especially due to its mild conditions and functional group tolerance .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Action Environment
The stability of similar compounds used in suzuki–miyaura coupling reactions has been noted, suggesting that this compound could also be relatively stable .
properties
IUPAC Name |
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c1-19-9-6-7(15(17)18)2-3-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJKMJYHJBOGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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